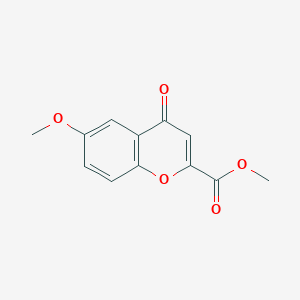

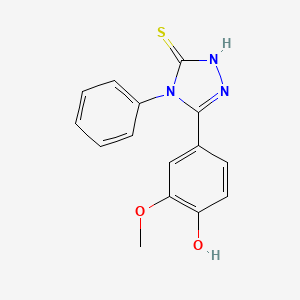

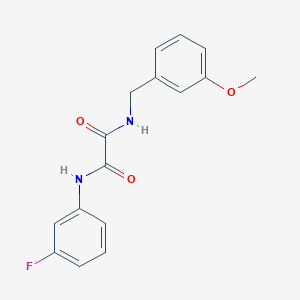

![molecular formula C18H18FN3O2 B2996887 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide CAS No. 1798458-86-2](/img/structure/B2996887.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. This moiety is often found in bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[2,3-b]pyridine core, followed by the attachment of the propyl and 2-fluorophenoxy groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[2,3-b]pyridine core, with the propyl and 2-fluorophenoxy groups attached at specific positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrolo[2,3-b]pyridine core and the attached groups . For example, the pyrrole ring in the core is likely to be susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . These properties could be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity Studies

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in the synthesis of various pharmacologically active molecules. A related study focused on the synthesis of new pyridine-linked thiazole derivatives, where the synthetic strategy involved reactions of precursor compounds with various α-halogenated carbonyl compounds. These synthesized compounds were then evaluated for their antiproliferative activities against several cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). Some of these compounds demonstrated promising anticancer activity with IC50 values in the range of 5.36-8.76 μM, comparable to the activity of 5-fluorouracil. Docking studies provided insights into the binding sites of these compounds with Rho-associated protein kinase (ROCK-1), suggesting potential applications in cancer therapy (Alaa M. Alqahtani, A. Bayazeed, 2020).

Chemosensor for Zn2+ Monitoring

Another application area involves the synthesis of chemosensors for monitoring metal ion concentrations in biological and aqueous samples. A study described the synthesis of a simple “off–on fluorescence type” chemosensor capable of detecting Zn2+ ions in aqueous solutions with remarkable sensitivity. The sensor showed a significant fluorescence enhancement in the presence of Zn2+, with a detection limit far below the World Health Organization guidelines for Zn2+ in drinking water. This capability indicates potential applications in environmental monitoring and biological studies (G. Park et al., 2015).

Met Kinase Superfamily Inhibition

In the realm of targeted cancer therapy, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. This discovery was based on the modification of the pyridine and pyridone moieties to improve enzyme potency, aqueous solubility, and kinase selectivity. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its potential for clinical applications in cancer treatment (Gretchen M. Schroeder et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

The compound interacts with FGFRs by binding to the receptor’s extracellular ligand-binding domains . This binding inhibits the activation of the FGFR signaling pathway, which is often abnormally activated in various types of tumors .

Biochemical Pathways

Upon binding to the FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in regulating organ development, cell proliferation and migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c19-15-6-1-2-7-16(15)24-13-17(23)20-10-4-11-22-12-8-14-5-3-9-21-18(14)22/h1-3,5-9,12H,4,10-11,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYTUBMXSSJUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCCN2C=CC3=C2N=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

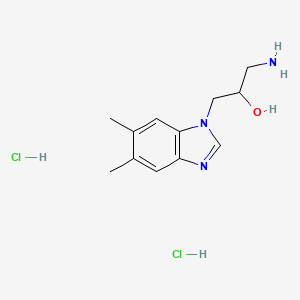

![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)

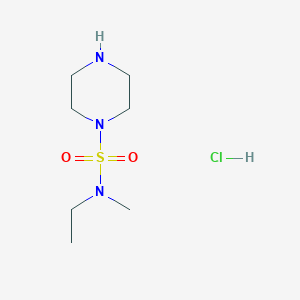

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)

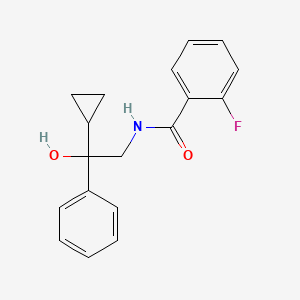

![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)

![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)

![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)